3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid 3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15966464
InChI: InChI=1S/C9H14N4O2/c1-2-5-7-6(3-4-11-5)13(9(14)15)12-8(7)10/h5,11H,2-4H2,1H3,(H2,10,12)(H,14,15)
SMILES:
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol

3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid

CAS No.:

Cat. No.: VC15966464

Molecular Formula: C9H14N4O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid -

Specification

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
IUPAC Name 3-amino-4-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxylic acid
Standard InChI InChI=1S/C9H14N4O2/c1-2-5-7-6(3-4-11-5)13(9(14)15)12-8(7)10/h5,11H,2-4H2,1H3,(H2,10,12)(H,14,15)
Standard InChI Key FZYNBSCHNRROTE-UHFFFAOYSA-N
Canonical SMILES CCC1C2=C(CCN1)N(N=C2N)C(=O)O

Introduction

Structural Characterization and Basic Properties

3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid is a fused bicyclic heterocyclic compound combining pyrazole and pyridine rings with a partially saturated tetrahydro system. Key structural features include:

  • Molecular formula: C₉H₁₄N₄O₂

  • Molecular weight: 210.23 g/mol

  • SMILES notation: CCC1C2=C(CCN1)N(N=C2N)C(=O)O

  • IUPAC name: 3-amino-4-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxylic acid

The compound’s core structure consists of a pyrazolo[4,3-c]pyridine scaffold with an ethyl substituent at position 4, an amino group at position 3, and a carboxylic acid moiety at position 1. The tetrahydro designation indicates partial saturation in the pyridine ring, creating a bicyclic system with fused nitrogen-containing rings.

CompoundCAS NumberKey Features
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride1211512-51-4Ethyl ester counterpart with hydrochloride salt
1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester503614-91-3Oxopyrazolo-pyridine hybrid with complex substituents
1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid1140239-94-6Unsubstituted core structure with carboxylic acid

Physicochemical Properties and Stability

PropertyValueSource
Melting PointNot reported
SolubilityLimited data; related esters show slight solubility in chloroform and methanol
pKaPredicted ~0.78 (for ethyl ester analogs)
LogP~1.72 (ethyl ester analogs)

The carboxylic acid group at position 1 likely enhances water solubility compared to ester derivatives. Stability under acidic or basic conditions is inferred from hydrochloride salt formation in related compounds .

Research Gaps and Future Directions

  • Synthetic Optimization:

    • Development of scalable methods to introduce the ethyl and amino substituents simultaneously.

    • Exploration of catalytic asymmetric synthesis for stereochemical control.

  • Biological Profiling:

    • Screening for kinase inhibition (e.g., tyrosine kinases) or antimicrobial activity.

    • Structure-activity relationship (SAR) studies to evaluate the role of the ethyl and amino groups.

  • Analytical Characterization:

    • Detailed NMR and mass spectrometry data to confirm structural identity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator